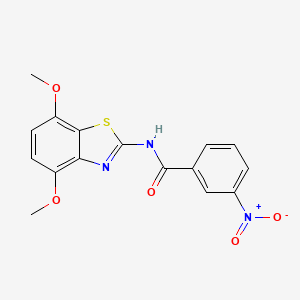

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, also known as DMNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNB is a fluorescent probe that can be used to detect protein conformational changes, making it a valuable tool in the study of protein dynamics. In

Applications De Recherche Scientifique

Electrochemical Behaviors and Determinations

Benzoxazole compounds, including derivatives similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, have been studied for their electrochemical behaviors. Research by Zeybek et al. (2009) highlights the electrochemical investigations of benzoxazole compounds, providing insights into their applications in electrochemical sensors and analytical chemistry. The study demonstrates techniques like cyclic voltammetry and differential pulse voltammetry for the quantitative determination of benzoxazoles, which could potentially apply to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide for sensing applications (Zeybek et al., 2009).

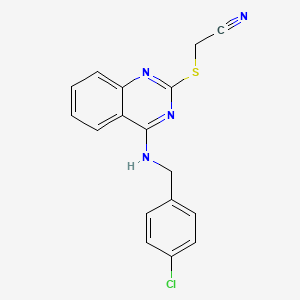

Synthesis of Heterocyclic Compounds

The synthesis of quinazolino-1,3-benzothiazine derivatives, as reported by Szabo et al. (1992), involves reactions that are relevant to the synthesis and modification of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide. These synthetic pathways can contribute to the development of new pharmaceuticals and materials with improved properties (Szabo et al., 1992).

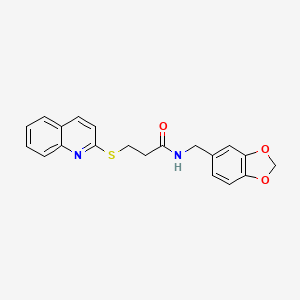

Reactions and Potential Anticancer Applications

Jackson et al. (2000) explored reactions of some N-(2,5-dimethoxyaryl)thiobenzamides, leading to compounds that could serve as analogues for kuanoniamine A. This research suggests potential applications in developing anticancer agents, indicating that modifications on compounds like N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide could lead to new therapeutic agents (Jackson et al., 2000).

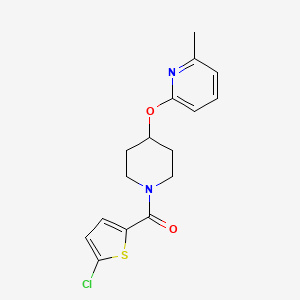

Hypoxia-Selective Antitumor Agents

Research on hypoxia-selective cytotoxins, including derivatives of benzamide, as conducted by Palmer et al. (1996), provides insights into the development of targeted cancer therapies. Such studies underscore the potential of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide derivatives in creating more effective and selective antitumor agents (Palmer et al., 1996).

Structural and Functional Relationship Studies

Brockmann et al. (2014) delve into the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells, highlighting the importance of molecular structure in determining biological activity. This research could inspire further studies on the biological activities of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide and its derivatives, especially in the context of anticancer and antimicrobial applications (Brockmann et al., 2014).

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-11-6-7-12(24-2)14-13(11)17-16(25-14)18-15(20)9-4-3-5-10(8-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBYHTWOUSEXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2666498.png)

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)

![5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2666504.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2666505.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)

![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)